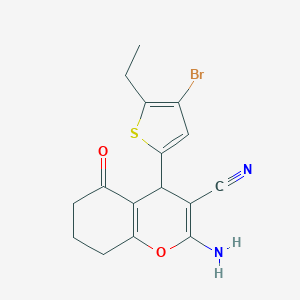
2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted thienyl group, a carbonitrile group, and a chromene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a thienyl precursor, followed by a series of condensation and cyclization reactions to form the chromene core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-(4-bromo-5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in the ring system.
4-[(4-bromo-5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone: Contains a similar bromo-thienyl group but has a different core structure.
Uniqueness
The uniqueness of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .
Eigenschaften
Molekularformel |
C16H15BrN2O2S |
|---|---|
Molekulargewicht |
379.3g/mol |
IUPAC-Name |
2-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-12-9(17)6-13(22-12)14-8(7-18)16(19)21-11-5-3-4-10(20)15(11)14/h6,14H,2-5,19H2,1H3 |
InChI-Schlüssel |
PCTIMUPDNHHOQY-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br |
Kanonische SMILES |
CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


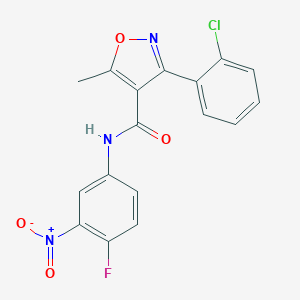
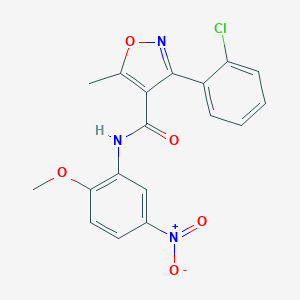
![N-[3-(ACETYLAMINO)PHENYL]-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B405022.png)
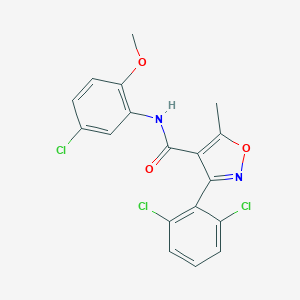
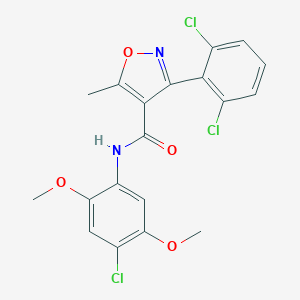


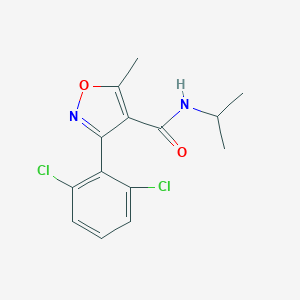
![1-{[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B405029.png)
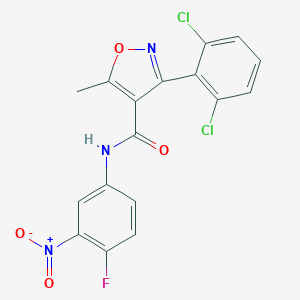
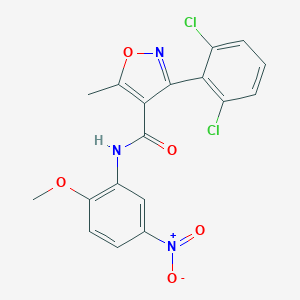
![ethyl 4-{[5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B405035.png)
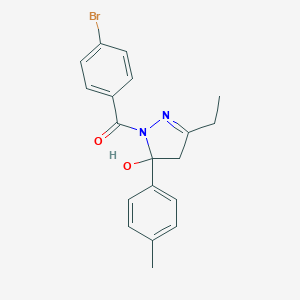
![10-(2-Chloroethyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B405041.png)
